The Discovery and Development of Atr-IN-10: A Potent and Selective ATR Kinase Inhibitor
The Discovery and Development of Atr-IN-10: A Potent and Selective ATR Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Atr-IN-10, also known as SKLB-197, has emerged as a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of Atr-IN-10. It is intended for researchers, scientists, and drug development professionals interested in the expanding field of DDR inhibitors. This document details the mechanism of action, synthesis, and the in vitro and in vivo antitumor activities of Atr-IN-10, presenting available quantitative data in structured tables and outlining key experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and development process.
Introduction to ATR Inhibition
The Ataxia Telangiectasia and Rad3-related (ATR) protein is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[1] As a central mediator of the cellular response to replication stress and DNA damage, ATR activation leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1] In many cancer cells, there is an increased reliance on the ATR signaling pathway for survival due to underlying defects in other DNA repair pathways, such as the loss of ATM (Ataxia Telangiectasia Mutated) function. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells through the principle of synthetic lethality.
Discovery of Atr-IN-10 (SKLB-197)
Atr-IN-10 was identified through a focused research effort to discover novel, potent, and selective ATR inhibitors. The discovery and characterization of this compound were first reported by Bin H, et al. in the European Journal of Medicinal Chemistry.[2] Atr-IN-10 is also referred to by its research designation, SKLB-197.[2]
Mechanism of Action
Atr-IN-10 functions as an ATP-competitive inhibitor of ATR kinase.[2] By binding to the ATP-binding site of ATR, it prevents the phosphorylation of downstream substrates, most notably Chk1 (Checkpoint kinase 1).[2] The inhibition of the ATR-Chk1 signaling cascade abrogates the cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, ultimately resulting in cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Atr-IN-10.
Table 1: In Vitro Potency and Selectivity of Atr-IN-10 [2]
| Target | IC50 (μM) |
| ATR | 0.013 |
| Other Kinases (Panel of 402) | Very weak or no activity |
Table 2: In Vitro Anti-proliferative Activity of Atr-IN-10 in ATM-deficient Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| Data not publicly available in the abstract. |
Table 3: In Vivo Antitumor Efficacy of Atr-IN-10 in an ATM-deficient Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Atr-IN-10 | Data not publicly available in the abstract. | Significant antitumor activity reported. |
Table 4: Pharmacokinetic Properties of Atr-IN-10 in Mice
| Parameter | Value |
| Detailed pharmacokinetic parameters (e.g., T1/2, Cmax, AUC) are not publicly available in the abstract. | Reported to have good pharmacokinetic properties. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the methodologies employed in the discovery and characterization of Atr-IN-10, based on standard laboratory procedures and information inferred from the primary literature.
Synthesis of Atr-IN-10
The precise, step-by-step synthesis of Atr-IN-10 is proprietary and detailed in the primary research article. Access to the full text is required for a complete description of the synthetic route, including all intermediates, reagents, and reaction conditions.
In Vitro ATR Kinase Assay
The potency of Atr-IN-10 against ATR kinase was determined using a biochemical assay. A generalized protocol for such an assay is as follows:
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Reagents and Materials:
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Recombinant human ATR enzyme
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Biotinylated peptide substrate (e.g., a peptide containing a Chk1 phosphorylation motif)
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ATP (Adenosine triphosphate)
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Atr-IN-10 (or other test compounds) at various concentrations
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Assay buffer (containing MgCl2, DTT, and other necessary components)
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Kinase detection reagents (e.g., HTRF®, Lance®, or similar technology)
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Procedure:
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The ATR enzyme is incubated with the test compound (Atr-IN-10) in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
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The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
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The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
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The reaction is stopped by the addition of a solution containing EDTA.
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The amount of phosphorylated substrate is quantified using a suitable detection method.
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The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Cell Viability Assay (MTT Assay)
The anti-proliferative activity of Atr-IN-10 in cancer cell lines was likely assessed using a standard cell viability assay, such as the MTT assay.
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Reagents and Materials:
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Cancer cell lines (e.g., ATM-deficient lines)
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Cell culture medium and supplements
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Atr-IN-10 at various concentrations
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a detergent-based solution)
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96-well cell culture plates
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Procedure:
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Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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The cells are then treated with serial dilutions of Atr-IN-10 and incubated for a specified period (e.g., 72 hours).
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Following the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
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The formazan crystals are dissolved by adding the solubilization solution.
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The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
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The IC50 values are determined by analyzing the dose-response curves.
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Western Blot Analysis of Chk1 Phosphorylation
To confirm the mechanism of action of Atr-IN-10 in a cellular context, the inhibition of Chk1 phosphorylation is a key experiment.
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Reagents and Materials:
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Cancer cell lines
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Atr-IN-10
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DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity
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Lysis buffer
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Primary antibodies (anti-phospho-Chk1, anti-total-Chk1, and a loading control like anti-β-actin)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
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Procedure:
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Cells are pre-treated with various concentrations of Atr-IN-10 for a short period (e.g., 1-2 hours).
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Replication stress is induced by treating the cells with a DNA damaging agent.
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Cells are harvested and lysed.
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Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
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The separated proteins are transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked and then incubated with the primary antibodies.
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After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
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The protein bands are visualized using a chemiluminescent substrate and an imaging system.
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In Vivo Xenograft Model
The antitumor efficacy of Atr-IN-10 in a living organism was evaluated using a xenograft mouse model.
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Materials:
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Immunocompromised mice (e.g., nude or SCID mice)
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ATM-deficient human cancer cells
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Atr-IN-10 formulation for in vivo administration
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Vehicle control
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Procedure:
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A suspension of the cancer cells is subcutaneously injected into the flank of the mice.
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Tumors are allowed to grow to a palpable size.
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The mice are then randomized into treatment and control groups.
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Atr-IN-10 (or vehicle) is administered to the mice according to a specific dosing schedule and route (e.g., oral gavage).
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Tumor volume and body weight are measured regularly throughout the study.
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At the end of the study, the tumors are excised and weighed.
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The percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the ATR signaling pathway and a typical experimental workflow for evaluating an ATR inhibitor.
